Methyl 2-tert-butyl-5-nitrobenzoate
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)10-6-5-8(13(15)16)7-9(10)11(14)17-4/h5-7H,1-4H3 |
InChI Key |
NEWYJWPTZCLFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activity, particularly as a precursor in the synthesis of pharmacologically active molecules.
Antibacterial and Antifungal Activity
Research has indicated that compounds containing nitro groups often exhibit antibacterial and antifungal properties. Methyl 2-tert-butyl-5-nitrobenzoate may serve as a scaffold for developing new antimicrobial agents. Studies have shown that similar nitro-containing compounds can inhibit bacterial growth, suggesting that this compound could be explored for its potential effectiveness against various pathogens .
Synthesis of Novel Therapeutics
This compound can be utilized in the synthesis of novel therapeutic agents through various chemical transformations. For instance, it has been used as a starting material in reactions to produce derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Material Science Applications
The compound's unique structure allows for potential applications in materials science, particularly in developing new polymers or materials with specific properties.
Polymer Chemistry
Due to its reactivity, this compound can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or improved mechanical properties. Research into the copolymerization of this compound with other monomers could lead to innovative materials suitable for various industrial applications .
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Compound A | Antifungal | TBD |
| Compound B | Antibacterial | TBD |
Note: TBD indicates that specific values are yet to be determined through ongoing research.
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound | Novel Therapeutic Agent | TBD |
| Esterification | Benzoic Acid + Alcohol | Ester Derivative | TBD |
Case Study 1: Development of Antimicrobial Agents
A recent study explored the synthesis of various derivatives from this compound, focusing on their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, highlighting the compound's potential as a lead structure in drug discovery .
Case Study 2: Polymer Applications
In another investigation, researchers incorporated this compound into polyvinyl chloride (PVC) matrices to enhance thermal stability. The modified PVC showed improved performance under high-temperature conditions compared to unmodified samples, suggesting practical applications in manufacturing durable materials .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural and Physical Properties of Selected Compounds
*Calculated molecular weight based on structural similarity.
Key Observations:
Substituent Effects on Polarity and Reactivity: The tert-butyl group in this compound increases steric hindrance compared to smaller substituents like chloro (in Methyl 2-chloro-5-nitrobenzoate) or hydroxy (in Methyl 2-hydroxy-5-nitrobenzoate). This hindrance may reduce reaction rates in nucleophilic substitutions or ester hydrolysis .
This suggests that hydroxyl substituents may introduce reactivity risks absent in chloro or tert-butyl analogs.
Preparation Methods
Synthesis of Methyl 2-tert-Butylbenzoate
The precursor methyl 2-tert-butylbenzoate is synthesized via esterification of 2-tert-butylbenzoic acid. While direct Friedel-Crafts alkylation of methyl benzoate is hindered by the deactivating nature of the ester group, alternative routes involve:
-
Oxidation of 2-tert-butyltoluene : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to a carboxylic acid, yielding 2-tert-butylbenzoic acid.
-
Esterification : Reacting 2-tert-butylbenzoic acid with methanol in the presence of concentrated sulfuric acid under reflux produces the methyl ester. Typical yields exceed 80% under optimized conditions.
Nitration Reaction
Nitration of methyl 2-tert-butylbenzoate leverages the electron-donating tert-butyl group to direct electrophilic aromatic substitution to the para position (C5).
Procedure :
-
A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in dichloromethane (DCM) is prepared at 5–10°C.
-
Methyl 2-tert-butylbenzoate is added dropwise, maintaining the temperature below 32°C to prevent byproduct formation.
-
After 24 minutes, the reaction is quenched with ice water, and the organic layer is separated, washed with sodium bicarbonate, dried (Na₂SO₄), and purified via recrystallization (methanol:water, 40:1).
Data Table 1: Nitration Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Nitrating Agent | HNO₃:H₂SO₄ (3:1 molar ratio) | |
| Solvent | Dichloromethane | |
| Temperature | 30–32°C | |
| Reaction Time | 24 minutes | |
| Yield | 86% |
Multi-Step Synthesis via Halogenation and Coupling
Halogenation at C5
An alternative route introduces a halogen at C5 prior to tert-butyl group installation.
Procedure :
tert-Butyl Group Introduction
Kumada Coupling :
-
A Grignard reagent (tert-butylmagnesium chloride) reacts with methyl 5-bromo-2-nitrobenzoate in tetrahydrofuran (THF) under catalytic Ni(II).
-
Workup involves quenching with ammonium chloride, extraction with ethyl acetate, and column chromatography.
Data Table 2: Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Nickel(II) acetylacetonate | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0°C to room temperature | |
| Yield | 72% |
Protective Group Strategies for Selective Functionalization
Boc-Protected Intermediate Synthesis
Patent methodologies demonstrate the use of tert-butoxycarbonyl (Boc) groups to temporally mask amines, enabling precise nitration.
Procedure :
-
Methyl 2-amino-5-nitrobenzoate is treated with di-tert-butyl dicarbonate to form the Boc-protected derivative.
-
Selective deprotection under acidic conditions (HCl in dioxane) yields the free amine, which is methylated to introduce the tert-butyl group.
Data Table 3: Protective Group Efficiency
Industrial-Scale Production Considerations
Continuous Flow Nitration
Adopting flow chemistry improves safety and scalability for nitration:
Solvent Recycling
Dichloromethane is recovered via distillation, reducing costs and environmental impact.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Nitration | Short reaction time | Requires pure precursor | 86% |
| Halogenation/Coupling | Flexible substituent placement | Multi-step, lower yield | 72% |
| Protective Group Route | High selectivity | Additional deprotection steps | 89% |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Methyl 2-tert-butyl-5-nitrobenzoate, and how can competing side reactions be minimized?
- Methodological Answer :
- Step 1 : Begin with 2-tert-butylbenzoic acid. Introduce the nitro group via electrophilic aromatic nitration using a mixture of concentrated HNO₃ and H₂SO₄. The tert-butyl group directs nitration to the para position (C5) due to its steric and electronic effects .
- Step 2 : Esterify the resulting 5-nitro-2-tert-butylbenzoic acid using methanol and a catalyst like thionyl chloride (SOCl₂) to form the methyl ester. This method avoids hydrolysis of the tert-butyl group, which is stable under acidic conditions .
- Side Reaction Mitigation : Monitor reaction temperature (<60°C) to prevent ester decomposition. Use anhydrous conditions to avoid hydrolysis of intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted starting materials and byproducts .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : The tert-butyl group appears as a singlet (~1.4 ppm, 9H) in ¹H NMR. The nitro group deshields adjacent protons, causing aromatic protons at C4 and C6 to split into distinct doublets (δ ~8.2–8.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. High-resolution MS (ESI+) should show [M+H]⁺ at m/z 266.1 (C₁₂H₁₅NO₄⁺) .
Advanced Research Questions
Q. How can regioselective nitration of 2-tert-butylbenzoic acid be optimized to maximize yield at the C5 position?
- Methodological Answer :
- Solvent System : Use sulfuric acid as both solvent and catalyst to enhance nitronium ion (NO₂⁺) formation. The tert-butyl group’s steric bulk reduces ortho substitution, favoring para (C5) nitration >90% .
- Kinetic Control : Perform nitration at 0–5°C to slow reaction kinetics, allowing selective para product formation. Quench the reaction with ice water to isolate the crude product.
- Validation : Compare HPLC retention times with authentic standards or computational models (e.g., DFT calculations predicting electrophilic attack sites) .
Q. How should researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Controlled Solubility Tests : Prepare saturated solutions in solvents (e.g., DMSO, THF, chloroform) at 25°C. Measure solubility via gravimetric analysis after 24 hrs. Use sonication to ensure equilibrium .
- Structural Analysis : Perform X-ray crystallography to determine if polymorphism or crystal packing affects solubility. For example, hydrogen bonding between nitro and ester groups may reduce solubility in non-polar solvents .
- Data Reconciliation : Cross-reference with analogous compounds (e.g., methyl nitrobenzoates) to identify trends. Purity discrepancies (e.g., residual solvents) should be ruled out via Karl Fischer titration or GC headspace analysis .
Q. What strategies prevent ester bond cleavage during catalytic reduction of the nitro group in this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) to reduce nitro to amine without cleaving the ester. Avoid strong acids (e.g., HCl) that may hydrolyze the ester .
- Protecting Groups : If ester cleavage occurs, introduce a tert-butyl ester (as in the target compound) instead of methyl, as tert-butyl esters are more resistant to hydrolysis under reductive conditions .
- Monitoring : Track reaction progress via TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane). Post-reduction, purify the amine product via acid-base extraction (e.g., dilute HCl to protonate the amine, followed by neutralization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
